molecular formula C21H26Cl2N4O B11111607 1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol

1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol

Cat. No.: B11111607
M. Wt: 421.4 g/mol
InChI Key: YTILIDHNOSRDBJ-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-1,3-benzimidazol-1-yl}-1-ethanol is a complex organic compound with a unique structure that combines a dichlorophenyl group, a diethylaminoethyl group, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-1,3-benzimidazol-1-yl}-1-ethanol typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole is synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone. The resulting benzimidazole is then reacted with 3,4-dichlorophenylacetic acid under acidic conditions to introduce the dichlorophenyl group.

Next, the diethylaminoethyl group is introduced through a nucleophilic substitution reaction using diethylamine and an appropriate alkylating agent. The final step involves the reduction of the imine group to form the ethanol moiety, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-1,3-benzimidazol-1-yl}-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-1,3-benzimidazol-1-yl}-1-ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-1,3-benzimidazol-1-yl}-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]urea
  • 5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-1,3-benzimidazol-1-yl}-1-ethanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H26Cl2N4O

Molecular Weight

421.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]ethanol

InChI

InChI=1S/C21H26Cl2N4O/c1-3-25(4-2)11-12-26-18-7-5-6-8-19(18)27(21(26)24)14-20(28)15-9-10-16(22)17(23)13-15/h5-10,13,20,24,28H,3-4,11-12,14H2,1-2H3

InChI Key

YTILIDHNOSRDBJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N(C1=N)CC(C3=CC(=C(C=C3)Cl)Cl)O

Origin of Product

United States

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